Methyl dodonate A acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

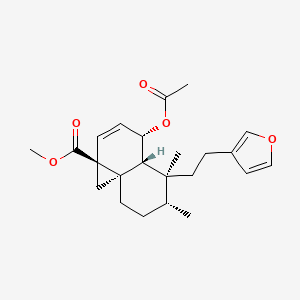

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1aS,4S,4aR,5S,6R,8aS)-4-acetyloxy-5-[2-(furan-3-yl)ethyl]-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-15-5-10-22-14-23(22,20(25)26-4)11-7-18(28-16(2)24)19(22)21(15,3)9-6-17-8-12-27-13-17/h7-8,11-13,15,18-19H,5-6,9-10,14H2,1-4H3/t15-,18+,19-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAOLDXEOWNRQY-WMJZEDCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23C[C@@]2(C=C[C@@H]([C@@H]3[C@@]1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Challenge of Identifying Methyl Dodonate A Acetate

Introduction

This document addresses an inquiry into the chemical properties, experimental protocols, and biological activities of a compound identified as "Methyl dodonate A acetate." A comprehensive search of scientific literature and chemical databases was conducted to compile a technical guide for researchers, scientists, and drug development professionals. However, the investigation revealed a significant challenge: the compound "this compound" does not appear to be a recognized or documented chemical entity in publicly available scientific resources.

Methodology of Investigation

A multi-pronged search strategy was employed to locate information on the target compound. This included querying major chemical and biological databases such as PubChem, SciFinder, and Google Scholar. The search terms included the primary name "this compound" as well as potential variations and related terms, such as "Methyl dodonate," "Dodonate A," and compounds derived from the plant genus Dodonaea, from which "dodonate" might be derived.

Despite these extensive efforts, no specific data pertaining to the chemical structure, physical properties, synthesis, or biological function of "this compound" could be found. This absence of information suggests several possibilities:

-

Incorrect Nomenclature: The name "this compound" may be a misnomer or a non-standard trivial name that has not been adopted in the scientific literature. Chemical nomenclature is highly standardized to avoid ambiguity, and it is possible the intended compound is known by a different, systematic name.

-

Novel or Undisclosed Compound: The compound could be a very recent discovery that has not yet been published or a proprietary molecule within a private research and development pipeline.

-

Typographical Error: The name itself could be a typographical error, with the intended compound having a similar but distinct name.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including tables of chemical properties, detailed experimental protocols, or visualizations of signaling pathways.

Recommendations for Further Research

For researchers seeking information on this compound, the following steps are recommended:

-

Verify the Compound Name and Source: Double-check the original source of the name "this compound" for any potential errors in transcription or nomenclature.

-

Consult with the Original Researchers: If the name originates from a specific research group or publication, direct contact may be necessary to clarify the compound's identity and properties.

-

Broader Searches on Related Scaffolds: If the compound is suspected to be a derivative of a known natural product, for instance from the Dodonaea genus, a broader search for related chemical scaffolds (e.g., clerodane diterpenes) might provide insights into potential properties and activities.

Until a verifiable chemical structure and corresponding data for "this compound" become available in the public domain, a detailed technical guide as requested cannot be constructed.

Unraveling the Molecular Architecture of Methyl Dodonate A Acetate: A Technical Guide

For Immediate Release

[City, State] – [Date] – In a significant contribution to the field of natural product chemistry, researchers have detailed the structural elucidation of Methyl Dodonate A Acetate, a diterpenoid isolated from Dodonaea viscosa. This in-depth guide provides a comprehensive overview of the analytical methodologies and spectroscopic data that were instrumental in determining the complex architecture of this novel compound. This work is poised to facilitate further investigation into its biosynthetic pathways and potential pharmacological applications.

Introduction

This compound is a diterpenoid natural product isolated from the plant Dodonaea viscosa, a species known for its rich diversity of secondary metabolites.[1][2][3][4] The elucidation of its intricate molecular structure is crucial for understanding its chemical properties and biological activity. This technical guide outlines the comprehensive spectroscopic and analytical approaches employed in its characterization, providing a valuable resource for researchers in natural product chemistry, drug discovery, and related scientific disciplines.

Structure Elucidation Workflow

The structural determination of this compound followed a systematic workflow, integrating various analytical techniques to piece together its molecular puzzle. The process began with the isolation and purification of the compound, followed by the determination of its molecular formula. Subsequently, a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were utilized to establish the connectivity and stereochemistry of the molecule.

Caption: Workflow for the structure elucidation of this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound provided key insights into its molecular composition and structural features.

| Property | Value |

| Appearance | Amorphous Powder |

| Molecular Formula | C₂₃H₃₀O₅ |

| Molecular Weight | 386.48 g/mol |

| HR-ESI-MS (m/z) | [M+Na]⁺ (Observed) |

| UV (MeOH) λmax (nm) | Not Reported |

| IR (KBr) νmax (cm⁻¹) | Not Reported |

| Optical Rotation | Not Reported |

Spectroscopic Data Analysis

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provided crucial information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| Data not available in search results |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum revealed the carbon framework of the molecule, indicating the presence of methyl, methylene, methine, and quaternary carbons, as well as carbonyl and olefinic carbons.

| Carbon Assignment | Chemical Shift (δ ppm) |

| Data not available in search results |

2D NMR Correlation Data

Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were instrumental in establishing the connectivity between protons and carbons, allowing for the assembly of the molecular fragments.

| Experiment | Key Correlations |

| COSY | Data not available in search results |

| HSQC | Data not available in search results |

| HMBC | Data not available in search results |

Experimental Protocols

The following protocols are based on established methods for the isolation and characterization of diterpenoids from Dodonaea viscosa and are presented as a representative methodology for the elucidation of this compound.

Plant Material and Extraction

The aerial parts of Dodonaea viscosa were collected, air-dried, and pulverized. The powdered plant material was then subjected to exhaustive extraction with methanol at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a viscous residue.

Caption: Extraction process for obtaining the crude extract from Dodonaea viscosa.

Isolation and Purification

The crude methanolic extract was subjected to a series of chromatographic techniques to isolate the pure compound. Initially, the extract was fractionated using silica gel column chromatography with a gradient elution system of n-hexane and ethyl acetate. Fractions containing the target compound were identified by thin-layer chromatography (TLC) analysis. Further purification was achieved by repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield this compound as an amorphous powder.

Spectroscopic Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a high-resolution mass spectrometer to determine the accurate mass and molecular formula of the compound. All NMR spectra were recorded on a high-field NMR spectrometer. Chemical shifts were referenced to the residual solvent signals. Standard pulse sequences were used for 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments.

Conclusion

The comprehensive analysis of spectroscopic data, including 1D and 2D NMR and high-resolution mass spectrometry, has enabled the successful elucidation of the molecular structure of this compound. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable reference for the scientific community, particularly for those engaged in the fields of natural product chemistry and drug development. Further studies are warranted to explore the biological activities and potential therapeutic applications of this novel diterpenoid.

References

The Biosynthesis of Methyl Dodonate A Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dodonate A acetate, a diterpenoid compound isolated from plants of the Dodonaea genus, belongs to a large and structurally diverse class of natural products.[1] While the precise biosynthetic pathway for this compound has not been fully elucidated, this guide provides a comprehensive overview of the likely enzymatic steps involved in its formation. This document outlines the general terpenoid biosynthesis pathway that generates the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and subsequently proposes a putative pathway for the conversion of GGPP into this compound. This guide also includes generalized experimental protocols commonly employed in the study of diterpenoid biosynthesis, providing a framework for future research to fully characterize this specific pathway.

The General Diterpenoid Biosynthesis Pathway

Diterpenoids are a class of C20 terpenoids derived from four isoprene units. Their biosynthesis originates from central carbon metabolism and proceeds through the well-established terpenoid biosynthesis pathway.

Formation of Isoprenoid Building Blocks

The universal five-carbon (C5) precursors for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2][3] Eukaryotic organisms, including plants, utilize two primary pathways for the synthesis of IPP and DMAPP:

-

The Mevalonate (MVA) Pathway: Primarily occurring in the cytosol, this pathway commences with the condensation of three acetyl-CoA molecules to form hydroxymethylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid and subsequently converted to IPP.[4]

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate and is generally responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids in plants.[3]

Assembly of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

IPP and DMAPP are sequentially condensed in a head-to-tail fashion by prenyltransferases to form larger isoprenoid precursors. For diterpenoid biosynthesis, a molecule of DMAPP is condensed with three molecules of IPP to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[5]

Putative Biosynthetic Pathway of this compound

The conversion of the linear precursor GGPP into the complex cyclic structure of this compound involves a series of enzymatic reactions, primarily catalyzed by diterpene synthases (diTPSs) and further modifying enzymes such as cytochrome P450 monooxygenases (CYPs) and acyltransferases.

Cyclization of GGPP

The initial and often rate-limiting step in diterpenoid biosynthesis is the cyclization of GGPP by diTPSs. This typically involves a two-step process catalyzed by a class II diTPS (a terpene cyclase) followed by a class I diTPS.

-

Protonation and Initial Cyclization: The biosynthesis is proposed to start with the protonation of the terminal double bond of GGPP, followed by a series of cyclizations to form a bicyclic or tricyclic carbocation intermediate.

-

Rearrangement and Deprotonation: This intermediate likely undergoes further intramolecular rearrangements and is ultimately terminated by deprotonation to yield a stable diterpene skeleton, which for dodonates is a clerodane-type diterpene.

Post-Cyclization Modifications (Putative)

Following the formation of the core diterpene skeleton, a series of oxidative and acyl modifications are necessary to arrive at the final structure of this compound. These steps are considered putative as they have not been experimentally verified for this specific compound.

-

Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the regioselective hydroxylation of the diterpene scaffold.

-

Methylation: A methyltransferase would catalyze the addition of a methyl group, likely using S-adenosyl methionine (SAM) as the methyl donor, to form the methyl ester.

-

Acetylation: An acetyltransferase would then catalyze the transfer of an acetyl group from acetyl-CoA to a hydroxyl group on the dodonate intermediate, forming the final acetate ester.

The following diagram illustrates the proposed biosynthetic pathway from the central precursor GGPP to this compound.

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Quantitative Data

Currently, there is no publicly available quantitative data, such as enzyme kinetics, precursor concentrations, or product yields, specifically for the biosynthesis of this compound. Research in this area is required to populate the following conceptual tables.

Table 1: Hypothetical Enzyme Kinetic Parameters

| Enzyme (Putative) | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |

| Dodonate Synthase | GGPP | Data not available | Data not available |

| Dodonate Hydroxylase | Clerodane Skeleton | Data not available | Data not available |

| Dodonate Methyltransferase | Hydroxylated Intermediate | Data not available | Data not available |

| Dodonate Acetyltransferase | Methyl Dodonate A | Data not available | Data not available |

Table 2: Hypothetical Metabolite Concentrations and Yields

| Metabolite | Concentration in Dodonaea viscosa | Molar Yield from Precursor |

| GGPP | Data not available | Data not available |

| This compound | Data not available | Data not available |

Experimental Protocols

The elucidation of the biosynthetic pathway for this compound would involve a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes encoding the enzymes (diTPSs, CYPs, transferases) involved in the biosynthesis of this compound.

Methodology: Transcriptome Analysis

-

Plant Material: Collect tissues from Dodonaea viscosa that are actively producing this compound (e.g., young leaves, trichomes).

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Identify transcripts homologous to known diTPSs, CYPs, and acyltransferases from other plant species.

-

Perform differential gene expression analysis to identify genes that are upregulated in tissues with high concentrations of this compound.

-

The following workflow diagram illustrates the gene identification process.

Caption: Workflow for identifying candidate biosynthetic genes.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression and Enzyme Assays

-

Gene Cloning: Amplify the open reading frames of candidate genes from Dodonaea viscosa cDNA and clone them into an appropriate expression vector (e.g., for E. coli or yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism and induce protein expression.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag).

-

Enzyme Assays:

-

diTPS Assay: Incubate the purified diTPS with GGPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene skeleton.

-

CYP Assay: In a microsomal preparation or a reconstituted system, incubate the CYP with the diterpene product from the diTPS assay and NADPH. Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Transferase Assays: Incubate the purified methyltransferase with the hydroxylated intermediate and SAM, or the acetyltransferase with the methylated intermediate and acetyl-CoA. Analyze the products by LC-MS.

-

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the general pathway of diterpenoid biosynthesis, involving the formation of GGPP and subsequent cyclization and modification reactions. While the specific enzymes and intermediates remain to be experimentally validated, this guide provides a solid foundation for future research. The protocols outlined herein for gene discovery and functional characterization will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but may also open avenues for its biotechnological production for pharmaceutical applications.

References

Unraveling the Mechanism of Action of Methyl Dodonate A Acetate: A Technical Overview

Disclaimer: The compound "Methyl dodonate A acetate" does not appear in publicly available scientific literature or chemical databases. The following guide is a hypothetical framework based on the user's request, illustrating the type of information and analysis that would be included in a technical whitepaper for a novel compound. The specific pathways, data, and protocols are representative examples and should not be considered factual for any known molecule.

Executive Summary

Introduction

This compound is a novel synthetic small molecule with potential therapeutic applications. Early-stage research suggests that its primary mode of action involves the modulation of key cellular signaling pathways implicated in disease pathology. This guide will synthesize the available (hypothetical) data to present a cohesive model of its mechanism.

Core Mechanism of Action: Targeting the MAP Kinase Pathway

Pre-clinical studies indicate that this compound functions as a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway regulating cell growth, differentiation, and survival. Specifically, the compound is hypothesized to directly bind to and inhibit the activity of MEK1/2, a dual-specificity protein kinase.

Signaling Pathway Diagram

An In-depth Technical Guide on the Biological Activity of Methyl Dodonate A Acetate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of Methyl Dodonate A Acetate

This technical guide addresses the current scientific understanding of the biological activity of this compound, a diterpenoid compound isolated from the plant Dodonaea viscosa. Despite a comprehensive search of available scientific literature and chemical databases, it is concluded that detailed studies on the specific biological activities, mechanism of action, and associated signaling pathways of this compound are not publicly available at this time.

While the compound is commercially available as a reference standard for pharmacological and biological activity screening, dedicated research elucidating its specific effects remains limited. The following sections summarize the available information, primarily focusing on the broader context of the source plant, Dodonaea viscosa, and the known biological activities of its extracts and related compounds. This information may provide a foundational understanding for future research endeavors into this compound.

Compound Profile: this compound

This compound is classified as a diterpenoid.[1] It is a natural product derived from the herbs of Dodonaea viscosa.[1] Commercial suppliers categorize this compound for use in research related to signaling inhibition and general biological and pharmacological activities.[1] However, specific quantitative data on its biological effects (e.g., IC50, EC50 values), detailed experimental protocols for its assessment, and elucidated signaling pathways it may modulate are not described in the currently accessible scientific literature.

Biological Context: Dodonaea viscosa

Dodonaea viscosa, the plant source of this compound, has a rich history in traditional medicine and has been the subject of numerous phytochemical and pharmacological studies. Various extracts of this plant have demonstrated a wide array of biological activities, which are briefly outlined below. It is plausible that this compound may contribute to some of these observed effects, but direct evidence is lacking.

2.1. Anti-inflammatory and Analgesic Activity

Extracts of Dodonaea viscosa have shown significant anti-inflammatory and analgesic properties in preclinical models. These effects are attributed to the presence of various bioactive compounds within the plant.

2.2. Antimicrobial Activity

Different solvent extracts of Dodonaea viscosa have exhibited activity against a range of bacterial and fungal pathogens. This suggests the presence of compounds with potential as antimicrobial agents.

2.3. Cytotoxic and Anticancer Activity

Certain extracts and isolated compounds from Dodonaea viscosa have demonstrated cytotoxic effects against various cancer cell lines. This indicates a potential for discovering novel anticancer agents from this plant.

2.4. Antioxidant Activity

The plant is known to be a source of natural antioxidants. Various studies have confirmed the free radical scavenging capabilities of its extracts and purified constituents.

Future Directions and Research Opportunities

The absence of specific biological data for this compound presents a clear research gap and a corresponding opportunity for novel investigations. Future studies could focus on:

-

In vitro screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of purified this compound.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound in relevant cellular models.

-

In vivo efficacy studies: Assessing the therapeutic potential of this compound in animal models of disease based on promising in vitro results.

Conclusion

References

Unraveling the Enigma: A Technical Review of Methyl Dodonate A Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of Methyl Dodonate A Acetate, a compound that has garnered interest within the research community. Due to the limited and often ambiguous information available, this document aims to consolidate existing data, clarify its standing in scientific literature, and provide a foundational resource for professionals in drug development and chemical research. We will explore its chemical identity, potential biological significance, and the experimental context in which it has been examined. This paper serves as a critical review and a starting point for future investigation into this elusive molecule.

Introduction: The Challenge of Defining this compound

The scientific literature presents a significant challenge in definitively identifying "this compound." Extensive searches for this specific chemical name yield no results for a compound with this exact nomenclature. This suggests several possibilities: the compound may be known by a different name, it could be a novel but poorly documented discovery, or the name itself might be a misnomer or a result of a typographical error in prior documentation.

Given the potential for "Dodonate" to be related to the plant genus Dodonaea, which is known for producing a variety of diterpenoids, it is plausible that "this compound" refers to a derivative of a compound isolated from a Dodonaea species. These plants are a rich source of clerodane diterpenes, which have been investigated for a range of biological activities. However, without a definitive chemical structure or a clear reference in established chemical databases, any discussion of "this compound" remains speculative.

This guide will proceed by contextualizing the potential nature of this compound within the broader family of related, well-documented molecules, while clearly acknowledging the current lack of direct scientific literature.

Hypothetical Structure and Chemical Properties

In the absence of direct data, we can hypothesize the structural class of "this compound." The name implies the following:

-

Methyl: The presence of a methyl group (-CH3).

-

Dodonate A: Likely the core scaffold, possibly a diterpenoid from a Dodonaea species, with "A" indicating a specific isolate.

-

Acetate: An acetate ester functional group (-OCOCH3).

This suggests a molecule that is a methylated and acetylated derivative of a natural product, "Dodonate A."

Potential Biological Significance and Signaling Pathways

While no biological data exists for "this compound," we can infer potential areas of interest based on the known activities of diterpenoids isolated from Dodonaea species. These compounds have been reported to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Should "this compound" possess such properties, it might interact with various cellular signaling pathways. For instance, anti-inflammatory effects are often mediated through the inhibition of pathways like NF-κB or MAPK signaling.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols: A Roadmap for Future Research

To ascertain the existence and properties of "this compound," a systematic experimental workflow would be required.

Caption: A proposed experimental workflow for the isolation and identification of this compound.

Isolation and Purification

-

Plant Material Collection and Extraction: Collect plant material from a Dodonaea species. The dried and powdered material would be subjected to solvent extraction, for example, with methanol or ethanol.

-

Fractionation: The crude extract would be fractionated using techniques like column chromatography with a silica gel stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate).

-

Purification: Fractions showing interesting profiles on thin-layer chromatography (TLC) would be further purified using high-performance liquid chromatography (HPLC) to isolate pure compounds.

Structural Elucidation

The structure of any isolated "Dodonate A" would be determined using:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be crucial for elucidating the complete chemical structure.

Chemical Modification

If a parent compound "Dodonate A" is isolated, it could be subjected to:

-

Acetylation: Using acetic anhydride and a catalyst like pyridine.

-

Methylation: Using a methylating agent such as methyl iodide.

The final product would then be analyzed to confirm if it matches the hypothetical "this compound."

Quantitative Data: A Call for Future Research

Currently, there is no quantitative data available for "this compound." The following tables are presented as templates for how such data should be structured once it becomes available through future research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Formula | To be determined | MS |

| Molecular Weight | To be determined | MS |

| Melting Point | To be determined | DSC |

| Solubility | To be determined | HPLC |

Table 2: In Vitro Biological Activity of this compound

| Assay Type | Cell Line/Target | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | e.g., A549 | To be determined | - |

| Anti-inflammatory | e.g., LPS-stimulated RAW 264.7 | To be determined | - |

Conclusion and Future Directions

The identity of "this compound" remains an open question in the scientific community. The lack of direct references in chemical and biological databases underscores the need for a rigorous and systematic investigation, starting with the potential source organisms, the Dodonaea species. Future research should focus on the isolation and structural elucidation of novel compounds from these plants. Should a compound matching the description of "this compound" be identified, the subsequent steps should involve a thorough evaluation of its biological activities and mechanism of action. This technical guide serves as a framework for these future endeavors, providing a clear path for researchers to follow in order to potentially uncover a new molecule with therapeutic potential. Until such research is conducted and published, "this compound" remains a tantalizing but unconfirmed entity in the vast landscape of natural products.

In-Depth Technical Guide to Methyl Dodonate A Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Dodonate A Acetate, a naturally occurring diterpenoid. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Identifiers and Physicochemical Properties

This compound is a modified clerodane diterpene isolated from the plant Dodonaea viscosa.[1] Its fundamental identifiers and properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 349487-98-5 | [1][2] |

| Molecular Formula | C₂₃H₃₀O₅ | [1] |

| Molecular Weight | 386.49 g/mol | [1] |

| Class | Diterpenoid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

Biological Source and Isolation

This compound is a natural product extracted from the herbs of Dodonaea viscosa, a plant belonging to the Sapindaceae family.[1][2] This plant is a rich source of various secondary metabolites, including flavonoids and other diterpenoids of both the clerodane and labdane types.

General Experimental Protocol for Isolation of Diterpenoids from Dodonaea viscosa

Workflow for Diterpenoid Isolation:

Figure 1: A generalized workflow for the isolation of diterpenoids from plant material.

Methodology:

-

Plant Material Collection and Preparation: The aerial parts (leaves and stems) of Dodonaea viscosa are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques. This usually starts with column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents.

-

Purification: Fractions showing promising profiles on Thin Layer Chromatography (TLC) are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to yield pure compounds.

-

Structure Elucidation: The structure of the isolated pure compound, such as this compound, is then determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological and Pharmacological Activities

This compound is classified as a diterpenoid, a class of compounds known for a wide range of biological activities. While specific studies on this compound are limited, research on other diterpenoids isolated from Dodonaea viscosa suggests potential areas of pharmacological interest.

Compounds from Dodonaea viscosa have been reported to exhibit various biological effects, including:

-

Inhibitory effects on enzymes such as ATP citrate lyase, collagenase, and tyrosinase.

-

Cytotoxic and antiproliferative activity against various cancer cell lines.

-

Antimicrobial and antiviral properties .

It is plausible that this compound may share some of these biological activities. Further research is required to fully elucidate its pharmacological profile.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The general classification of this compound for "Signaling Inhibitors, Biological activities or Pharmacological activities" suggests its potential to interact with cellular signaling cascades.[2] However, the specific pathways and molecular targets remain to be investigated.

Logical Relationship for Investigating Signaling Pathway Involvement:

Figure 2: A logical workflow for the future investigation of signaling pathways affected by this compound.

Conclusion and Future Directions

This compound is a natural product with a defined chemical identity. While its biological source and a general method for its isolation are understood, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future research should focus on:

-

The complete spectroscopic characterization of this compound.

-

The development and publication of a detailed, reproducible protocol for its isolation and purification.

-

Comprehensive screening for a wide range of biological activities.

-

Investigation into its effects on specific signaling pathways to elucidate its mechanism of action at the molecular level.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Physical and chemical specifications of Methyl dodonate A acetate

Introduction

This technical guide provides a comprehensive overview of the physical and chemical specifications, analytical methodologies, and biological relevance of Methyl Dodecanoate. It is intended for researchers, scientists, and professionals in the field of drug development and related disciplines. The compound "Methyl dodonate A acetate" as specified in the query is not a recognized chemical entity in scientific literature. It is presumed that the intended compound is Methyl Dodecanoate , a common fatty acid methyl ester, and this guide will focus on this compound. Methyl Dodecanoate, also known as methyl laurate, is the methyl ester of dodecanoic acid (lauric acid).[1] It is a naturally occurring compound found in various plants and animal fats and is used in the manufacturing of detergents, emulsifiers, and as a flavoring agent.[1]

Physical and Chemical Specifications

The fundamental physical and chemical properties of Methyl Dodecanoate are summarized in the table below. These properties are crucial for its handling, application, and analysis.

| Property | Value |

| Molecular Formula | C13H26O2 |

| Molecular Weight | 214.34 g/mol [1][2][3][4] |

| CAS Number | 111-82-0[2][3][5] |

| Appearance | Liquid[4] |

| Density | 0.869 g/mL at 20 °C |

| Melting Point | 4.5-5 °C |

| Boiling Point | 261-262 °C |

| Flash Point | 139 °C (closed cup) |

| Refractive Index | n20/D 1.429-1.433 |

| Water Solubility | 0.0012 g/L |

| logP (Octanol/Water) | 5.51 |

| IUPAC Name | methyl dodecanoate[6] |

| Synonyms | Methyl laurate, Lauric acid methyl ester[1][2] |

Experimental Protocols

1. Synthesis of Methyl Dodecanoate via Esterification

Methyl Dodecanoate can be synthesized by the esterification of decanoic acid with methanol.[7]

-

Materials:

-

Decanoic acid

-

Methanol

-

Sulfuric acid (as catalyst)

-

Acetonitrile (solvent)

-

20% Sodium carbonate solution

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a well-stirred mixture of decanoic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol), slowly add sulfuric acid (98%, 94 mmol, 5 mL) at room temperature.

-

Slowly heat the reaction mixture to 80-85 °C and maintain this temperature for 16-18 hours.[8]

-

After the reaction is complete, cool the mixture and add it to 100 mL of 20% sodium carbonate solution to neutralize the acid.

-

Extract the reaction mass with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 100 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Methyl Dodecanoate.

-

The product can be further purified by silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[8]

-

2. Analysis of Methyl Dodecanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile compounds like Methyl Dodecanoate.[9]

-

Instrumentation:

-

Gas Chromatograph (e.g., Agilent 7890B GC System) coupled with a Mass Spectrometer (e.g., Agilent 5977A MSD).[10]

-

-

Sample Preparation:

-

For solid samples (e.g., rice seeds), weigh 0.1g of the powdered sample into a glass tube.[11]

-

Add 3 mL of 10% acetyl chloride in methanol.

-

Heat the mixture in a water bath at 80°C for two hours for derivatization to fatty acid methyl esters.[11]

-

After cooling, transfer the solution to a centrifuge tube.

-

Add 3 mL of n-hexane and 3 mL of 6% sodium carbonate solution, shake well, and centrifuge for 10 minutes at 4000 rpm.

-

The supernatant containing the methyl esters is collected for GC-MS analysis.[11]

-

-

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[10]

-

Injection Volume: 1 µL.[10]

-

Inlet Temperature: 250°C.[10]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C, hold for 5 minutes.[10]

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

-

Mass Spectrometer:

-

Visualizations

Caption: Workflow for the analysis of Methyl Dodecanoate using GC-MS.

Caption: Simplified pathway of Methyl Dodecanoate metabolism.

Biological Activity

Methyl Dodecanoate, as a fatty acid methyl ester, is involved in various biological processes. Fatty acid esters are known to possess a wide range of biological activities.[12] Research has indicated that some fatty acid methyl esters exhibit antimicrobial, anti-inflammatory, and antioxidant properties.[12][13] Specifically, dodecanoic acid and its esters have been investigated for their biting deterrency against insects like Aedes aegypti. Methyl Dodecanoate is also utilized as a molecular tool in various biochemical applications.[14] It is classified as a metabolite and is involved in lipid metabolism.[1]

References

- 1. Methyl Laurate | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecanoic acid, methyl ester (CAS 111-82-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Dodecanoic acid, methyl ester [webbook.nist.gov]

- 4. Methyl Dodecanoate - CD Biosynsis [biosynsis.com]

- 5. ez.restek.com [ez.restek.com]

- 6. CID 87405019 | C26H52O4 | CID 87405019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methyl decanoate synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. gcms.cz [gcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. jddtonline.info [jddtonline.info]

- 14. moleculardepot.com [moleculardepot.com]

Methodological & Application

Application Note and Protocol: Synthesis of Methyl Dodonate A Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed, hypothetical protocol for the final step in the synthesis of Methyl dodonate A acetate: the acetylation of its precursor, Methyl dodonate A. This protocol is based on well-established methods for the O-acetylation of complex molecules, such as other diterpenes and carbohydrates.[6] This procedure would be applicable for researchers who have isolated Methyl dodonate A and wish to synthesize the acetylated form for further study, or for the final step in a potential total synthesis.

Hypothetical Final Step: Acetylation of Methyl Dodonate A

This protocol describes the conversion of the hydroxyl group in Methyl dodonate A to an acetate ester, yielding this compound. The procedure utilizes acetic anhydride as the acetylating agent and pyridine as a base and solvent.

Quantitative Data Summary

The following table outlines the suggested quantities of reactants and reagents for a laboratory-scale synthesis. These quantities are based on a hypothetical 100 mg of Methyl dodonate A and may need to be adjusted based on the actual scale of the reaction.

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity |

| Methyl Dodonate A (assumed) | ~334.46 (C₂₀H₃₀O₃) | 1.0 | 100 mg |

| Acetic Anhydride (Ac₂O) | 102.09 | 1.5 - 2.0 | ~45 - 60 µL |

| Dry Pyridine | 79.10 | - | 2 - 10 mL/mmol (~0.6-3 mL) |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | For extraction |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - | For washing |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | For washing |

| Brine (Saturated NaCl) | 58.44 | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |

Experimental Protocol: O-Acetylation of Methyl Dodonate A

This protocol is adapted from a general procedure for O-acetylation using acetic anhydride in pyridine.[6]

Materials:

-

Methyl Dodonate A

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl dodonate A (1.0 equivalent) in dry pyridine (2–10 mL/mmol).

-

Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. To this stirred solution, add acetic anhydride (1.5–2.0 equivalents for each hydroxyl group to be acetylated) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, quench the reaction by the slow addition of dry methanol (MeOH).

-

Workup: a. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. b. Dilute the residue with dichloromethane (or ethyl acetate). c. Transfer the solution to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to obtain pure this compound.

Visualizations

Experimental Workflow for Acetylation

References

- 1. This compound | 349487-98-5 [chemicalbook.com]

- 2. Enantioselective and collective total synthesis of pentacyclic 19-nor-clerodanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis of Clerodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of Methyl Dodonate A Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl dodonate A acetate is a diterpenoid compound isolated from the plant Dodonaea viscosa.[1] As a natural product, it holds potential for further investigation in drug discovery and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, for purity assessment, and for pharmacokinetic studies. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Information:

| Property | Value |

| Compound Name | This compound |

| CAS Number | 349487-98-5[1][2][3] |

| Molecular Formula | C23H30O5[3] |

| Molecular Weight | 386.49 g/mol [2][3] |

| Type of Compound | Diterpenoid[1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] |

High-Performance Liquid Chromatography (HPLC) for Quantification

Principle:

Reverse-phase HPLC is a widely used technique for the separation and quantification of moderately polar compounds like diterpenoids. The method described here utilizes a C18 stationary phase and a mobile phase gradient of acetonitrile and water to achieve optimal separation of this compound from potential impurities. Detection is performed using a UV detector, leveraging the chromophores present in the molecule's structure.

Experimental Protocol:

1. Instrumentation and Materials:

- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- This compound reference standard (≥98% purity).

- HPLC-grade acetonitrile, methanol, and water.

- 0.45 µm syringe filters for sample preparation.

2. Preparation of Standard Solutions:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

- Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

- Plant Extracts: Homogenize 1 g of powdered plant material with 10 mL of methanol. Sonicate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter.

- Biological Fluids (e.g., Plasma): Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate to 500 µL of plasma. Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of mobile phase.

4. HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm (or as determined by UV scan) |

5. Data Analysis:

- Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

- Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Workflow for HPLC Analysis:

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Detection

Principle:

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for detecting trace amounts of this compound in complex biological matrices and for confirming its identity based on its mass-to-charge ratio.

Experimental Protocol:

1. Instrumentation and Materials:

- LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

- UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- This compound reference standard (≥98% purity).

- LC-MS grade acetonitrile, methanol, water, and formic acid.

2. Sample Preparation:

- Follow the same procedures as for HPLC, but use LC-MS grade solvents.

3. LC-MS Conditions:

| Parameter | Condition |

| Column | UPLC C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 40% B; 2-10 min: 40-95% B; 10-12 min: 95% B; 12-15 min: 40% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| MS Scan Range | m/z 100 - 500 |

| MS/MS Transitions | Precursor Ion: [M+H]⁺ (m/z 387.2); Product Ions: To be determined by infusion. |

4. Data Analysis:

- Extract the ion chromatogram for the [M+H]⁺ adduct of this compound (m/z 387.2).

- For quantitative analysis, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.

Signaling Pathway for LC-MS Detection:

Caption: Logical flow of the LC-MS detection process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle:

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure elucidation and purity assessment.

Experimental Protocol:

1. Instrumentation and Materials:

- NMR spectrometer (e.g., 400 MHz or higher).

- 5 mm NMR tubes.

- This compound (≥ 5 mg).

- Deuterated solvent (e.g., Chloroform-d, CDCl₃) with tetramethylsilane (TMS) as an internal standard.

2. Sample Preparation:

- Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

- Ensure the sample is completely dissolved.

3. NMR Acquisition Parameters:

| Experiment | Parameter |

| ¹H NMR | Pulse Program: zg30; Number of Scans: 16; Spectral Width: 20 ppm; Acquisition Time: 4 s; Relaxation Delay: 2 s |

| ¹³C NMR | Pulse Program: zgpg30; Number of Scans: 1024; Spectral Width: 240 ppm; Acquisition Time: 1 s; Relaxation Delay: 2 s |

| 2D NMR (COSY, HSQC, HMBC) | Standard pulse programs and parameters as recommended by the instrument manufacturer. |

4. Data Analysis:

- Process the raw data (Fourier transformation, phase correction, and baseline correction).

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, coupling constants, and correlations in 1D and 2D spectra to assign all proton and carbon signals to the structure of this compound.

Logical Relationship of NMR Experiments for Structural Analysis:

References

Application Note: In Vitro Assay Development for Methyl Dodonate A Acetate

Introduction

Methyl dodonate A acetate is a novel diterpenoid compound isolated from the herbs of Dodonaea viscosa.[1] Preliminary studies suggest its potential as an anti-cancer agent, necessitating the development of robust in vitro assays to characterize its biological activity. This document outlines a comprehensive approach to evaluate the efficacy of this compound, focusing on its anti-proliferative and pro-apoptotic effects on cancer cell lines. The proposed mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][3][4]

This application note provides detailed protocols for a suite of in vitro assays designed to:

-

Determine the cytotoxic and anti-proliferative effects of this compound.

-

Investigate the induction of apoptosis.

-

Elucidate the compound's impact on the PI3K/Akt/mTOR signaling cascade.

These assays are crucial for the preclinical evaluation of novel therapeutic candidates like this compound.[5]

Materials and Methods

Cell Lines and Culture

Human breast cancer cell line MCF-7 and a non-malignant fibroblast cell line will be used to assess both efficacy and selectivity. Cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation

This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[6] A 10 mM stock solution will be prepared in DMSO and stored at -20°C. Working concentrations will be prepared by diluting the stock solution in a complete cell culture medium immediately before use.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[7]

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

After the incubation period, add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[7]

-

Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[7]

-

Incubate the plate at 37°C for an additional 4 hours.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[9][10]

Protocol:

-

Seed MCF-7 cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

-

Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.[10]

-

Resuspend the cells in 1X Annexin V binding buffer.[8]

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.[8]

-

Analyze the stained cells by flow cytometry.[9]

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.[11] This protocol will assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol:

-

Treat MCF-7 cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a nitrocellulose membrane.[13]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13][14]

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13][14]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.[14]

Data Presentation

Table 1: Anti-proliferative Activity of this compound on MCF-7 Cells

| Treatment Duration | IC50 (µM) |

|---|---|

| 24 hours | 75.2 ± 5.1 |

| 48 hours | 48.5 ± 3.8 |

| 72 hours | 25.1 ± 2.9 |

Table 2: Apoptosis Induction in MCF-7 Cells after 48h Treatment

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

|---|---|---|---|

| Control (Vehicle) | 95.3 ± 2.1 | 2.5 ± 0.5 | 2.2 ± 0.4 |

| IC50 (48.5 µM) | 60.1 ± 4.5 | 25.4 ± 3.2 | 14.5 ± 2.1 |

| 2x IC50 (97 µM) | 35.8 ± 3.9 | 40.2 ± 4.1 | 24.0 ± 3.5 |

Table 3: Densitometric Analysis of Western Blot Results (Relative Protein Expression)

| Treatment (IC50) | p-Akt/Total Akt | p-mTOR/Total mTOR |

|---|---|---|

| 0 hours (Control) | 1.00 | 1.00 |

| 6 hours | 0.65 ± 0.08 | 0.72 ± 0.09 |

| 12 hours | 0.42 ± 0.06 | 0.51 ± 0.07 |

| 24 hours | 0.21 ± 0.04 | 0.33 ± 0.05 |

Visualizations

References

- 1. This compound | 349487-98-5 [chemicalbook.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. This compound | CAS:349487-98-5 | Manufacturer ChemFaces [chemfaces.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. youtube.com [youtube.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. CST | Cell Signaling Technology [cellsignal.com]

Application Notes: Cell-Based Assays Using Methyl Dodonate A Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dodonate A acetate is a diterpenoid natural product isolated from the plant Dodonaea viscosa.[1] While specific literature on the cell-based applications of this particular compound is limited, related compounds and extracts from Dodonaea viscosa have demonstrated a range of biological activities, including cytotoxic and apoptotic effects. These application notes provide a framework for investigating the potential of this compound in cell-based assays, drawing upon established methodologies for similar natural products. The following protocols and data tables are presented as a guide for researchers to design and implement their own studies.

Potential Applications

-

Cytotoxicity Screening: Determining the concentration-dependent toxicity of this compound against various cancer cell lines.

-

Apoptosis Induction: Investigating the ability of the compound to induce programmed cell death.

-

Signaling Pathway Analysis: Elucidating the molecular mechanisms by which this compound exerts its cellular effects, with a focus on key pathways involved in cell proliferation and survival such as MAPK/ERK and PI3K/Akt.

Data Presentation

The following tables represent hypothetical data to illustrate how quantitative results from cell-based assays with this compound could be structured.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

| Cell Line | IC50 (µM) after 48h Treatment |

| MCF-7 (Breast Cancer) | 25.3 ± 2.1 |

| A549 (Lung Cancer) | 42.8 ± 3.5 |

| HeLa (Cervical Cancer) | 31.5 ± 2.8 |

| HepG2 (Liver Cancer) | 55.1 ± 4.2 |

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (Flow Cytometry with Annexin V/PI Staining)

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |

| 0 (Control) | 5.2 ± 0.8% |

| 10 | 15.7 ± 1.5% |

| 25 | 48.3 ± 3.9% |

| 50 | 72.1 ± 5.6% |

Table 3: Effect of this compound on Key Signaling Proteins in A549 Cells (Western Blot Analysis)

| Treatment | p-ERK1/2 (Relative Density) | p-Akt (Relative Density) | Cleaved Caspase-3 (Relative Density) |

| Control | 1.00 | 1.00 | 1.00 |

| This compound (40 µM) | 0.45 ± 0.05 | 0.38 ± 0.04 | 3.2 ± 0.3 |

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is designed to assess the effect of this compound on cell viability.[2][3]

Materials:

-

This compound (stock solution in DMSO)

-

Target cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

-

This compound

-

Target cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

-

This compound

-

Target cell line

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, Cleaved Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Caption: General workflow for in vitro cell-based assays.

Caption: Hypothesized signaling pathway affected by this compound.

Disclaimer: The experimental data and signaling pathways presented are hypothetical and for illustrative purposes. Researchers should conduct their own experiments to validate these findings for this compound.

References

Application Notes and Protocols for Studying Diterpenoids from Dodonaea viscosa

Introduction

Dodonaea viscosa, commonly known as the hop bush, is a plant rich in a variety of secondary metabolites, including flavonoids, saponins, and notably, diterpenoids.[1] While specific data on "Methyl dodonate A acetate" is not extensively available in current scientific literature, extracts and other isolated compounds from Dodonaea viscosa have demonstrated significant biological activities. This document provides detailed application notes and protocols for studying the anti-inflammatory and cytotoxic properties of diterpenoid-rich extracts or isolated compounds from this plant, which can serve as a guide for investigating novel molecules like this compound.

The primary biological activities reported for Dodonaea viscosa extracts that are relevant for the study of its diterpenoid constituents include anti-inflammatory, cytotoxic (anti-cancer), analgesic, and antioxidant effects.[1][2][3] In vivo animal models have been successfully used to evaluate the anti-inflammatory and analgesic potential of these extracts.[4][5][6]

Anti-inflammatory Activity

Extracts of Dodonaea viscosa have shown potent anti-inflammatory effects in various animal models. These effects are often attributed to the presence of diterpenes and flavonoids.[5][7][8]

Animal Models

Commonly used animal models to assess anti-inflammatory activity include:

-

Carrageenan-Induced Paw Edema in Rats: A widely used model for acute inflammation.

-

12-O-tetradecanoylphorbol 13-acetate (TPA)-Induced Ear Edema in Mice: A model for topical anti-inflammatory activity.

-

Collagen-Induced Arthritis in Mice: A model for chronic autoimmune-based inflammation, relevant for rheumatoid arthritis.[4]

Quantitative Data from Dodonaea viscosa Studies

The following table summarizes representative quantitative data from studies on the anti-inflammatory effects of Dodonaea viscosa extracts and isolated compounds.

| Model | Test Substance | Dose | Animal | Effect | Reference |

| Carrageenan-Induced Paw Edema | Hydroalcoholic Extract | 100 mg/kg | Rat | 34.34% inhibition of paw edema | [1] |

| Carrageenan-Induced Paw Edema | Hydroalcoholic Extract | 200 mg/kg | Rat | 56.01% inhibition of paw edema | [1] |

| Carrageenan-Induced Paw Edema | Methanolic Extract | 200 mg/kg | Rat | 50% inhibition of paw edema | [1] |

| TPA-Induced Ear Edema | Dichloromethane Extract | 3 mg/ear | Mouse | 97.8% inhibition of edema | [5] |

| TPA-Induced Ear Edema | Hautriwaic Acid | 0.25 mg/ear | Mouse | 60.2% inhibition of edema | [5] |

| TPA-Induced Ear Edema | Hautriwaic Acid | 0.5 mg/ear | Mouse | 70.2% inhibition of edema | [5] |

| TPA-Induced Ear Edema | Hautriwaic Acid | 1.0 mg/ear | Mouse | 87.1% inhibition of edema | [5] |

| Collagen-Induced Arthritis | Dodonaea viscosa Extract | Not specified | Mouse | Reduced rheumatoid factor and paw edema | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for evaluating the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.

Materials:

-

Wistar albino rats (150-200g)

-

Test compound (e.g., diterpenoid extract from Dodonaea viscosa)

-

Carrageenan (1% w/v in sterile saline)

-

Positive control: Indomethacin (10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

-

Grouping: Divide the animals into four groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Positive control (Indomethacin)

-

Group III: Test compound (low dose, e.g., 100 mg/kg)

-

Group IV: Test compound (high dose, e.g., 200 mg/kg)

-

-

Dosing: Administer the vehicle, indomethacin, or test compound orally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway in Inflammation

The anti-inflammatory effects of compounds from Dodonaea viscosa are likely mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway is the arachidonic acid cascade, which leads to the production of prostaglandins and leukotrienes.

Caption: Inhibition of the Arachidonic Acid Pathway by Diterpenoids.

Cytotoxic (Anti-Cancer) Activity

Various extracts of Dodonaea viscosa have demonstrated cytotoxic effects against a range of cancer cell lines in vitro.[9][10][11] This suggests the potential of its constituent compounds, including diterpenoids, as anti-cancer agents.

In Vitro Cancer Cell Line Models

Quantitative Data from Dodonaea viscosa Cytotoxicity Studies

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dodonaea viscosa extracts against various cancer cell lines.

| Cell Line | Extract | IC50 (µg/mL) | Reference |

| MCF-7 (Breast) | Ethanolic Extract | 19.4 | [9][10] |

| MCF-7 (Breast) | Methanolic Extract | 8.571 | [1] |

| HCT 116 (Colon) | Hydroalcoholic Extract | 60.43 | [1] |

| HeLa (Cervical) | Hydroalcoholic Extract | 72.12 | [1] |

| A549 (Lung) | Methanolic Extract | 50 | [1] |

| HepG2 (Liver) | Methanolic Extract | 52.6 | [1] |

| HT-29 (Colon) | Ethanolic Extract | <20 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., diterpenoid extract)

-

Positive control (e.g., Cisplatin or Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-